N-({[2,2'-bifuran]-5-yl}methyl)-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide
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Overview
Description
N-({[2,2’-bifuran]-5-yl}methyl)-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide is a complex organic compound that features a bifuran moiety, a methanesulfonyl group, and an imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[2,2’-bifuran]-5-yl}methyl)-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the bifuran moiety. One common method involves the reaction of α,β-unsaturated carbonyl compounds containing a furan ring with trimethylsulfonium iodide under the Corey–Chaykovsky reaction conditions . The bifuran intermediate is then coupled with methanesulfonyl chloride and an imidazolidine derivative under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. For example, the synthesis of amides and esters containing furan rings under microwave-assisted conditions has been reported to be efficient and scalable . This method involves the use of coupling reagents such as DMT/NMM/TsO− or EDC to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
N-({[2,2’-bifuran]-5-yl}methyl)-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding quinones.
Reduction: The imidazolidine ring can be reduced to form dihydroimidazolidine derivatives.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bifuran moiety can yield bifuran quinones, while reduction of the imidazolidine ring can produce dihydroimidazolidine derivatives.
Scientific Research Applications
N-({[2,2’-bifuran]-5-yl}methyl)-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-({[2,2’-bifuran]-5-yl}methyl)-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets. The bifuran moiety can participate in π-π stacking interactions with aromatic residues in proteins, while the methanesulfonyl group can form covalent bonds with nucleophilic sites. The imidazolidine ring can interact with hydrogen bond donors and acceptors, stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
N-(Furan-2-ylmethyl)furan-2-carboxamide: Similar structure but lacks the methanesulfonyl group and imidazolidine ring.
2,5-Dihydro-2,2’-bifuran: Contains the bifuran moiety but lacks the methanesulfonyl and imidazolidine functionalities.
6-(2,2’-Bifuran-5-yl)nicotinonitrile: Contains the bifuran moiety but has a different functional group attached.
Uniqueness
N-({[2,2’-bifuran]-5-yl}methyl)-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide is unique due to its combination of bifuran, methanesulfonyl, and imidazolidine functionalities. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for scientific research and industrial applications.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O6S/c1-24(20,21)17-7-6-16(14(17)19)13(18)15-9-10-4-5-12(23-10)11-3-2-8-22-11/h2-5,8H,6-7,9H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXBOYLYOZBQOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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